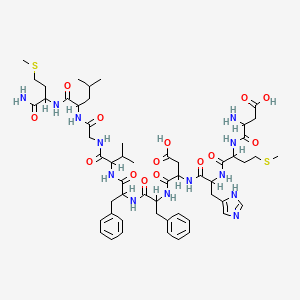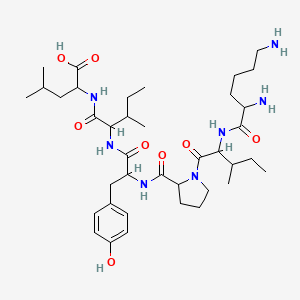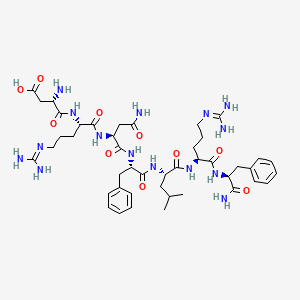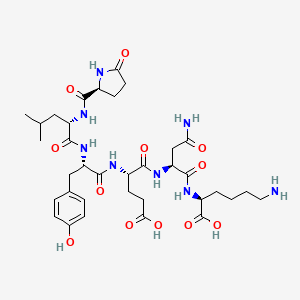
Psncbam-1
Übersicht
Beschreibung
PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . It has the IUPAC name 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea .
Molecular Structure Analysis
The molecular formula of this compound is C22H21ClN4O, and it has a molar mass of 392.89 g/mol . The SMILES string representation is Clc1ccc(NC(=O)Nc2cccc(c2)c3cccc(n3)N4CCCC4)cc1 .Chemical Reactions Analysis
This compound has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA), or 2-arachidonoyl glycerol (2-AG) in CB1 receptor yeast reporter assays .Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular weight of 392.88 and its empirical formula is C22H21ClN4O .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Erkrankungen
Psncbam-1: hat sich als ein allosterischer Modulator des Cannabinoid-Rezeptors vom Typ 1 (CB1R) gezeigt, der eine entscheidende Rolle bei der Behandlung neurodegenerativer Erkrankungen spielt. Die Modulation von CB1R kann physiologische Prozesse beeinflussen, die bei der Neurodegeneration von entscheidender Bedeutung sind, wie z. B. Gedächtnisverlust und kognitive Funktion . Forschungen legen nahe, dass die gezielte Ansteuerung von CB1R mit allosterischen Modulatoren wie this compound therapeutische Vorteile bieten könnte, ohne die psychoaktiven Nebenwirkungen, die typischerweise mit orthosterischen CB1R-Liganden verbunden sind .
Schmerzlinderung
Im Bereich der Schmerzlinderung ist die Rolle von This compound als CB1R-allosterischer Modulator von Bedeutung. Es kann potenziell chronische Schmerzen lindern, indem es die Cannabinoid-Rezeptoraktivität verändert . Diese Modulation kann eine Alternative zu traditionellen Schmerzmitteln darstellen, wodurch das Risiko von Nebenwirkungen und Abhängigkeit verringert wird .
Behandlung von Fettleibigkeit
This compound: wurde als potenzieller therapeutischer Wirkstoff in der Pharmakotherapie von Fettleibigkeit identifiziert. Durch die Modulation von CB1R kann es Hunger und Stoffwechsel beeinflussen, die für die Entwicklung und Behandlung von Fettleibigkeit von entscheidender Bedeutung sind . Seine Fähigkeit, einen hypophagischen Effekt zu induzieren und die Nahrungsaufnahme zu reduzieren, macht es zu einem Kandidaten für weitere Forschungsarbeiten in Strategien zur Gewichtskontrolle .
Behandlung von Substanzmissbrauch
Die Modulation von CB1R durch This compound hat auch Auswirkungen auf die Behandlung von Substanzmissbrauch. Es bietet einen Mechanismus, um die CB1-Signalübertragung zu dämpfen, was bei der Behandlung von Erkrankungen wie Alkoholabhängigkeit (AUD) helfen könnte, indem die Selbstverabreichung von Ethanol reduziert wird, ohne die belohnenden Effekte, die zur Abhängigkeit beitragen .
Gastrointestinale Erkrankungen
This compound: ’s Einfluss auf die gastrointestinale Aktivität durch CB1R-Modulation deutet auf seine potenzielle Anwendung bei der Behandlung verschiedener gastrointestinaler Erkrankungen hin. Es ist bekannt, dass CB1R eine Rolle bei der Steuerung der gastrointestinalen Motilität und Sekretion spielt, und daher könnte this compound bei Erkrankungen vorteilhaft sein, bei denen diese Prozesse dysreguliert sind .
Behandlung von Depressionen
Schließlich ist die Rolle von This compound bei der Behandlung von Depressionen mit seinen regulierenden Wirkungen auf CB1R verbunden, das an der Stimmungsregulation beteiligt ist. Durch die Modulation dieses Rezeptors könnte this compound einen neuen Ansatz zur Behandlung von Depressionen bieten, möglicherweise mit weniger Nebenwirkungen im Vergleich zu aktuellen Antidepressiva .
Wirkmechanismus
Target of Action
PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor has been a target of interest for the development of medications for substance use disorders and other compulsive disorders .
Mode of Action
This compound interacts with the CB1 receptor in a unique way. Unlike traditional antagonists that bind to the same site as the endogenous ligand (orthosteric site), this compound binds to a different site (allosteric site). This allosteric binding allows this compound to modulate the receptor’s response to its ligand . It has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA) or 2-arachidonoyl glycerol (2-AG) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system , specifically the signaling of the CB1 receptor . By acting as a negative allosteric modulator, this compound reduces the overall activation of CB1 by agonists . This modulation can affect various physiological processes, including pain sensation, mood, appetite, and memory.
Result of Action
This compound has been shown to reduce ethanol self-administration in rodent models of alcohol use disorder (AUD), suggesting a potential therapeutic role in AUD . These effects appear to be due to a nonspecific hypophagic (reduced food intake) effect, rather than a reduction in the rewarding effects of ethanol . It also increases the rate of desensitization of CB1-mediated cellular hyperpolarization and decreases agonist-induced receptor internalization .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYFSFWIPRJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701046393 | |
| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877202-74-9 | |
| Record name | PSNCBAM-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 877202-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSNCBAM-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)


